M-6 Gna-2 asn
CAS No.: 39114-02-8
Cat. No.: VC1600882
Molecular Formula: C56H94N4O43
Molecular Weight: 1511.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39114-02-8 |
---|---|
Molecular Formula | C56H94N4O43 |
Molecular Weight | 1511.3 g/mol |
IUPAC Name | (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6S)-4-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-6-[[(2S,3S,4S,5S,6S)-3,5,6-trihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid |
Standard InChI | InChI=1S/C56H94N4O43/c1-12(67)58-24-30(74)43(20(8-65)91-47(24)60-23(69)3-15(57)48(86)87)99-50-25(59-13(2)68)31(75)44(21(9-66)96-50)100-55-40(84)42(98-56-46(35(79)29(73)19(7-64)95-56)102-54-38(82)34(78)28(72)18(6-63)94-54)14(10-89-51-36(80)32(76)26(70)16(4-61)92-51)22(97-55)11-90-52-41(85)45(39(83)49(88)103-52)101-53-37(81)33(77)27(71)17(5-62)93-53/h14-22,24-47,49-56,61-66,70-85,88H,3-11,57H2,1-2H3,(H,58,67)(H,59,68)(H,60,69)(H,86,87)/t14-,15+,16-,17-,18-,19-,20-,21-,22-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43-,44-,45+,46+,47-,49+,50+,51+,52+,53-,54-,55+,56-/m1/s1 |
Standard InChI Key | TZYPOCDWGFLZJK-NHYOYTJQSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)CO[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)NC(=O)C)O |
SMILES | CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)NC(=O)C)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)NC(=O)C)O |
Introduction
Chemical Identity and Structure
M-6 Gna-2 asn, also known as (Mannose)6-(N-acetylglucosamine)2-asparagine, is a high-mannose type N-glycan consisting of six mannose units linked to two N-acetylglucosamine (GlcNAc) residues that are attached to an asparagine amino acid . This glycan represents an intermediate structure in the N-glycosylation pathway.
Molecular Properties
Property | Value |
---|---|
Chemical Formula | C56H94N4O43 |
Molecular Weight | 1511.3 g/mol |
CAS Registry Number | 39114-02-8 |
Synonyms | M-6 Gna-2 asn, (Man)6(GlcNAc)2Asn, Man6-GlcNAc2-asparagine |
Structural Characteristics
The structure of M-6 Gna-2 asn features a core of two N-acetylglucosamine (GlcNAc) units with a β-1,4 linkage, with the first GlcNAc covalently bound to the nitrogen atom of asparagine. Six mannose units are attached in a specific branching pattern . The linkages between the mannose units include α-1,2, α-1,3, and α-1,6 glycosidic bonds, forming a defined three-dimensional architecture essential for its biological recognition .
Biological Significance in N-Glycosylation
N-Linked Glycosylation Process
N-linked glycosylation is a critical post-translational modification that occurs in eukaryotes and archaea, but rarely in bacteria . The process involves the attachment of a glycan to the nitrogen atom of an asparagine residue within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline) . This modification is essential for proper protein folding, stability, and function.
Role in the Glycosylation Pathway
M-6 Gna-2 asn represents an intermediate structure in the N-glycan processing pathway. The synthesis begins with the transfer of a precursor glycan (typically Glc3Man9GlcNAc2) to nascent proteins in the endoplasmic reticulum (ER) . This precursor undergoes a series of trimming steps by glucosidases and mannosidases, leading to the formation of various high-mannose structures, including Man6GlcNAc2Asn .
Glycan Structure | Location of Processing | Enzymes Involved |
---|---|---|
Glc3Man9GlcNAc2-Asn | Endoplasmic Reticulum | Oligosaccharide transferase (OSTase) |
Man9GlcNAc2-Asn | Endoplasmic Reticulum | Glucosidases I and II |
Man8GlcNAc2-Asn | Endoplasmic Reticulum/Golgi | α1,2-mannosidase |
Man7GlcNAc2-Asn | Golgi apparatus | α1,2-mannosidase |
Man6GlcNAc2-Asn | Golgi apparatus | α1,2-mannosidase |
Man5GlcNAc2-Asn | Golgi apparatus | α1,2-mannosidase |
Functional Significance
High-mannose N-glycans like M-6 Gna-2 asn serve several crucial biological functions:
-
Protein Folding and Quality Control: These glycans interact with ER chaperones that facilitate proper protein folding and monitor the folding status .
-
Protein Trafficking: The specific glycan structure can serve as a signal directing glycoproteins to their correct cellular destinations .
-
Immunological Recognition: High-mannose glycans are important components of neutralizing epitopes on pathogens, including HIV-1 envelope glycoprotein gp120 .
-
Lectin Binding: Specific lectins recognize and bind to high-mannose glycans, mediating various biological processes. For example, the Galanthus nivalis lectin (GNA) shows significant binding affinity to high-mannose glycans .
Research Applications
Glycomics and Glycoproteomics
M-6 Gna-2 asn and related high-mannose glycans are valuable standards in glycomic and glycoproteomic research. They serve as reference compounds for mass spectrometry-based glycan profiling and structural characterization .
Immunological Research
High-mannose glycans have gained attention in immunological research, particularly in vaccine development against pathogens like HIV. The high-mannose glycans on the HIV envelope glycoprotein gp120 represent potential targets for neutralizing antibodies .
Carbohydrate Microarray Analysis
High-mannose glycans can be conjugated to proteins like bovine serum albumin (BSA) to create neoglycoproteins for carbohydrate microarray analysis. These arrays help identify critical virus-neutralizing epitopes and study lectin-glycan interactions .
Synthesis and Preparation Methods
Chemoenzymatic Approach
A top-down chemoenzymatic approach allows the synthesis of high-mannose N-glycans by sequential enzymatic trimming of naturally occurring precursors. Starting materials include Man9GlcNAc2Asn prepared from soybean flour or sialoglycopeptide (SGP) isolated from chicken egg yolks .
Controlled Enzymatic Digestion
The synthesis of Man6GlcNAc2Asn can be achieved through controlled enzymatic digestion of Man9GlcNAc2Asn using specific α1,2-mannosidases, such as those from Bacteroides thetaiotaomicron. By carefully monitoring enzyme concentration and reaction progress, intermediate oligomannoses including Man6-8GlcNAc2 glycans can be captured .
Starting Material | Enzyme | Product | Conditions |
---|---|---|---|
Man9GlcNAc2Asn | α1,2-mannosidase (B. thetaiotaomicron) | Man6-8GlcNAc2Asn mixture | Low enzyme concentration (2 ng/mL) |
Man9GlcNAc2Asn | α1,2-mannosidase (prolonged digestion) | Man5GlcNAc2Asn | Higher enzyme concentration or extended reaction time |
Structural Analysis and Characterization
Analytical Methods
Several techniques are employed to characterize M-6 Gna-2 asn and related glycans:
Binding Affinity
Frontal affinity chromatography has been used to determine the binding affinity of high-mannose glycans to various lectins. For example, Man9GlcNAc2Asn, which carries several α1,2-linked mannose residues, showed significant binding affinity (Ka=1.2×106 M−1 at 25°C) to specific lectins .
Biomedical Relevance
Role in Disease and Therapy
Alterations in glycosylation patterns, including changes in high-mannose glycan structures, have been implicated in various pathological conditions:
-
Viral Infections: High-mannose glycans on viral envelope proteins, such as HIV gp120, are involved in viral attachment and immune evasion .
-
Type 2 Diabetes: Research has shown connections between N-glycan modifications and diabetes pathophysiology. Studies have revealed altered levels of key glycosylation enzymes in pancreatic islets of patients with type 2 diabetes .
-
Congenital Disorders of Glycosylation: Defects in the N-glycosylation pathway can lead to severe multisystemic disorders.
Comparative Analysis with Related Glycans
M-6 Gna-2 asn belongs to a family of high-mannose N-glycans that share a common core structure but differ in the number of mannose residues. The table below compares key features of these related glycans:
Glycan Structure | Number of Mannose Units | Typical Location | Key Characteristics |
---|---|---|---|
Man9GlcNAc2Asn | 9 | Early ER | Four α1,2-linked mannose units, strong binding to GNA lectin |
Man8GlcNAc2Asn | 8 | ER/Golgi transition | Three α1,2-linked mannose units |
Man7GlcNAc2Asn | 7 | Golgi apparatus | Two α1,2-linked mannose units |
Man6GlcNAc2Asn | 6 | Golgi apparatus | One α1,2-linked mannose unit |
Man5GlcNAc2Asn | 5 | Medial-Golgi | No α1,2-linked mannose units, precursor for complex/hybrid N-glycans |
The binding affinity of glycan-specific antibodies and lectins varies depending on the mannose content. For instance, the broadly neutralizing antibody 2G12, which targets HIV-1 envelope glycoproteins, shows decreased affinity for oligomannose-BSA conjugates with fewer α1,2 mannose linkages .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume